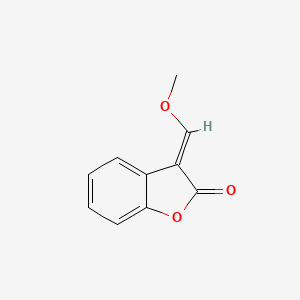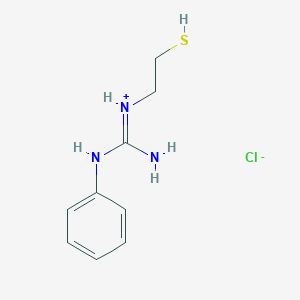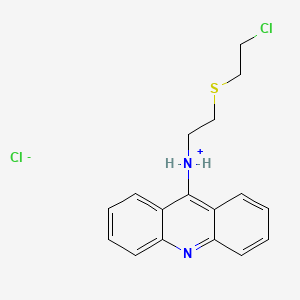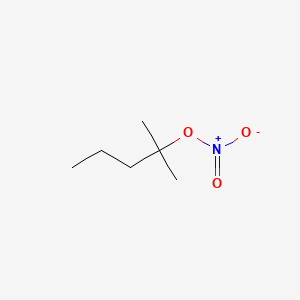![molecular formula C25H42N2O7 B13731616 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 329323-35-5](/img/structure/B13731616.png)
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound that features a cyclohexanamine group and a propanoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves multiple steps:
Formation of the cyclohexanamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).
Introduction of the propanoic acid derivative: This step may involve the esterification of 3,5-dimethoxyphenylpropanoic acid with an appropriate alcohol under acidic conditions.
Coupling reactions: The final step involves coupling the cyclohexanamine group with the propanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexanamine group, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the propanoic acid derivative, using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanamine group may yield cyclohexanone derivatives, while reduction of the propanoic acid derivative may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine derivatives: Compounds like cyclohexylamine and cyclohexanone.
Propanoic acid derivatives: Compounds like ibuprofen and naproxen.
Uniqueness
The uniqueness of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid lies in its specific structural features, such as the presence of both cyclohexanamine and propanoic acid moieties, which may confer unique biological and chemical properties.
Propriétés
Numéro CAS |
329323-35-5 |
|---|---|
Formule moléculaire |
C25H42N2O7 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C19H29NO7.C6H13N/c1-18(2,3)26-11-15(16(21)22)20-17(23)27-19(4,5)12-8-13(24-6)10-14(9-12)25-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,20,23)(H,21,22);6H,1-5,7H2/t15-;/m0./s1 |
Clé InChI |
QQCNSHUTPPXBHF-RSAXXLAASA-N |
SMILES isomérique |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
SMILES canonique |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















